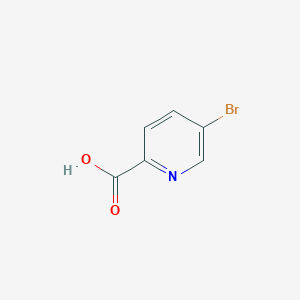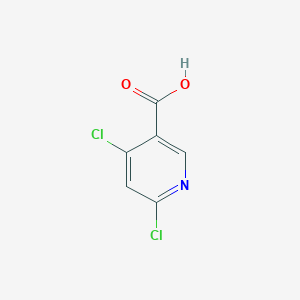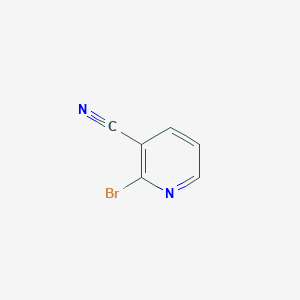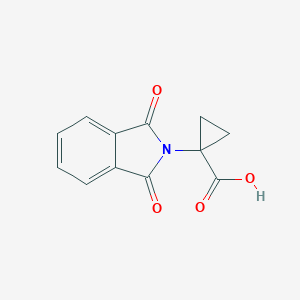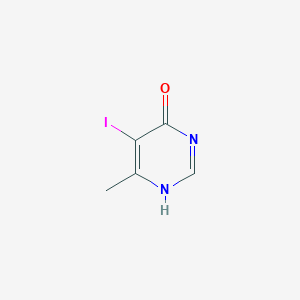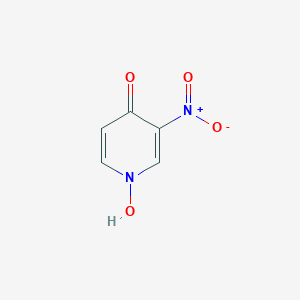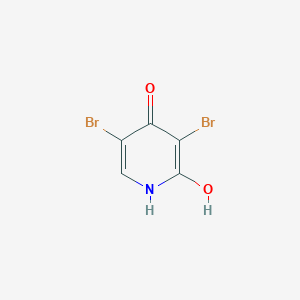
4-tert-ブチル-1,3-チアゾール-2-アミン
概要
説明
4-Tert-butyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 475632-10-1 . It has a molecular weight of 192.71 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A series of novel N-aryl-5- (benzo [d] [1,3]dioxol-5-ylmethyl)-4- (tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .Molecular Structure Analysis
The InChI code for 4-Tert-butyl-1,3-thiazol-2-amine is 1S/C7H12N2S.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Tert-butyl-1,3-thiazol-2-amine is a powder at room temperature . It has a molecular weight of 156.247 .科学的研究の応用
薬理学的用途 抗腫瘍活性
4-tert-ブチル-1,3-チアゾール-2-アミンは、抗腫瘍活性を有する化合物の合成に用いられてきました。 新規誘導体は、さまざまな癌細胞株に対して評価されており、腫瘍増殖を阻害する有望な結果を示しています .
生物活性 鎮痛および抗炎症
この化合物は、鎮痛および抗炎症活性に関する研究にも用いられてきました。 特定のチアゾール誘導体は、疼痛緩和と炎症の軽減に有意な効果を示しました .
不斉合成 キラリティ指向基
化学分野では、4-tert-ブチル-1,3-チアゾール-2-アミンは、不斉合成におけるキラリティ指向基として使用され、特定の物質のエナンチオマーを作成するために不可欠です .
4. 抗リーシュマニア剤: 新規治療薬の開発 研究により、チアゾール誘導体は、抗リーシュマニア剤の開発のための足場として役立ち、リーシュマニア症の治療のための潜在的な経路を提供することが示されています .
チューブリン阻害剤 抗増殖活性
もう1つの用途は、チューブリン阻害剤の設計と合成です。 これらの化合物は、さまざまなヒト癌細胞株に対する抗増殖活性について評価されてきました .
振動分光法 構造解析
4-tert-ブチル-1,3-チアゾール-2-アミンは、振動分光法を使用して、その構造と特性を分析するために研究されており、その相互作用と反応性を理解するために不可欠です .
合成化学 置換チアゾールの合成
また、さまざまな医薬品や農薬の開発において重要な置換チアゾールの合成にも使用されています .
抗酸化特性 インビトロ評価
最後に、4-tert-ブチル-1,3-チアゾール-2-アミンを使用して合成されたチアゾール誘導体は、その抗酸化特性についてスクリーニングされており、インビトロで強力な活性を示しています .
作用機序
Target of Action
4-Tert-butyl-1,3-thiazol-2-amine is a derivative of 2-aminothiazole, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . The compound has shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s interaction with its targets is likely to involve the formation of a hydrogen bond between the amino and triazole groups .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have good bioavailability .
Result of Action
The primary result of the action of 4-Tert-butyl-1,3-thiazol-2-amine is the inhibition of the growth of cancer cells. This is evidenced by the compound’s potent inhibitory activity against a wide range of human cancerous cell lines .
Safety and Hazards
生化学分析
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes and proteins . For instance, some thiazole derivatives have shown to interact with topoisomerase II, a crucial enzyme involved in DNA replication .
Cellular Effects
Some thiazole derivatives have been reported to exhibit antitumor activities against various cell lines, including HeLa, A549, and MCF-7 .
Molecular Mechanism
Some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Metabolic Pathways
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
特性
IUPAC Name |
4-tert-butyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZBHVYLVGOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370159 | |
| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74370-93-7 | |
| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of BTA and how has it been studied computationally?
A1: The research paper focuses on the theoretical investigation of BTA's structure and vibrational properties using computational chemistry methods. [] While it doesn't detail specific applications or interactions with biological targets, it sheds light on the molecule's fundamental characteristics. The study utilizes Hartree-Fock (HF) and Density Functional Theory (DFT) employing the B3LYP functional along with the 6-311+G basis set to model BTA. [] These calculations provide insights into the molecule's geometry, vibrational frequencies, and thermodynamic properties.
Q2: How well do the computational predictions align with experimental findings for BTA?
A2: The study compares the computationally predicted vibrational frequencies of BTA with those obtained experimentally using FTIR spectroscopy. [] The results indicate a strong correlation between the calculated and observed vibrational wavenumbers, particularly those derived using the B3LYP method. [] This agreement suggests the computational models employed effectively capture key structural and vibrational characteristics of BTA.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


